molecular formula C14H16F6N2O B11486032 N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide

Cat. No.: B11486032
M. Wt: 342.28 g/mol
InChI Key: IKVADSWUSPBDMB-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H16F6N2O

Molecular Weight

342.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]butanamide

InChI

InChI=1S/C14H16F6N2O/c1-3-4-11(23)22-12(13(15,16)17,14(18,19)20)21-10-7-5-9(2)6-8-10/h5-8,21H,3-4H2,1-2H3,(H,22,23)

InChI Key

IKVADSWUSPBDMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide typically involves the reaction of hexafluoroisopropanol with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hexafluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro derivatives with additional oxygen-containing functional groups, while reduction may produce simpler fluorinated amines.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide exerts its effects involves interactions with specific molecular targets. The hexafluoro groups enhance the compound’s ability to interact with various enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis and industry.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}butanamide stands out due to its specific combination of hexafluoro groups and the 4-methylphenylamine moiety. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

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